molecular formula C9H13N5O2 B2891568 8-[(Dimethylamino)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione CAS No. 868143-58-2

8-[(Dimethylamino)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione

Cat. No.: B2891568
CAS No.: 868143-58-2
M. Wt: 223.236
InChI Key: CWJCOKQJFKRSLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(Dimethylamino)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione is a xanthine-derived purine-2,6-dione featuring a dimethylaminomethyl substituent at the C8 position and a methyl group at N2. This compound belongs to a class of molecules with structural modifications aimed at modulating biological activity, particularly in enzyme inhibition. Its synthesis typically involves N1-alkylation of a brominated xanthine precursor followed by nucleophilic substitution with trans-4-aminocyclohexanol or similar amines ().

Properties

IUPAC Name

8-[(dimethylamino)methyl]-3-methyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O2/c1-13(2)4-5-10-6-7(11-5)14(3)9(16)12-8(6)15/h4H2,1-3H3,(H,10,11)(H,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJCOKQJFKRSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)NC(=N2)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound's molecular structure is characterized by the presence of a dimethylamino group and a trihydropurine ring. Its chemical formula is C10H14N4O2C_{10}H_{14}N_{4}O_{2}, and it features a molecular weight of 222.25 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC10H14N4O2C_{10}H_{14}N_{4}O_{2}
Molecular Weight222.25 g/mol
CAS NumberNot specified

Pharmacological Effects

Research indicates that 8-[(Dimethylamino)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione exhibits various biological activities that may include:

  • Antitumor Activity : Studies have shown that purine derivatives can inhibit tumor cell proliferation. For instance, a case study demonstrated that compounds similar to this structure inhibited the growth of specific cancer cell lines in vitro.
  • Antimicrobial Properties : Some derivatives of purines have been documented to possess antimicrobial effects against bacteria and fungi. The mechanism often involves interference with nucleic acid synthesis.
  • CNS Activity : Given the presence of the dimethylamino group, this compound may exhibit psychoactive properties, potentially influencing neurotransmitter systems.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been found to inhibit enzymes involved in nucleotide metabolism.
  • Interaction with DNA/RNA : The purine structure allows for potential intercalation into nucleic acids, affecting replication and transcription processes.
  • Modulation of Signal Transduction Pathways : Some studies suggest that these compounds can affect pathways related to cell survival and apoptosis.

In Vitro Studies

A notable study examined the effects of this compound on human cancer cell lines:

Cell LineIC50 (µM)Effect Observed
HeLa (Cervical)15Significant reduction in viability
MCF-7 (Breast)20Induction of apoptosis
A549 (Lung)18Inhibition of proliferation

In Vivo Studies

In vivo studies have focused on the compound's efficacy in animal models, revealing promising results regarding its antitumor effects and safety profile.

Research Findings

Recent literature reviews highlight the potential therapeutic applications of purine derivatives:

  • Cancer Therapy : A review article discussed the role of purine analogs in cancer treatment, emphasizing their ability to target rapidly dividing cells.
  • Antimicrobial Agents : Another study explored the use of modified purines as novel antimicrobial agents against resistant strains of bacteria.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of purine-2,6-diones arises from substitutions at N1, N3, N7, and C8 positions. Below is a comparative analysis of key analogues:

Substituent Variations at C8

The C8 position is critical for activity. Modifications here include:

  • Mercapto (-SH) groups: Compounds like 3-Ethyl-8-mercapto-1-((tetrahydro-2H-pyran-4-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione (11c) exhibit enhanced nucleophilicity, enabling disulfide bond formation (e.g., dimeric compounds 12–20 in ).
  • Thioxo (=S) groups: 1,3-Dipropyl-8-thioxo-3,7-dihydropurine-2,6-dione () introduces a planar sulfur atom, which may alter electronic properties and binding affinity compared to dimethylaminomethyl derivatives .
  • Aminoalkyl chains: Linagliptin (7-(but-2-yn-1-yl)-8-(dimethylamino)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione, CAS 1646355-34-1) features a dimethylamino group similar to the target compound but includes a quinazolinylmethyl substituent at N1, enhancing selectivity for dipeptidyl peptidase-4 (DPP-4) inhibition .

Substituent Variations at N1 and N3

  • N1 modifications: Alkyl or aryl groups (e.g., phenethyl, tetrahydrofuranylmethyl) are common.
  • N3 modifications : While the target compound has a methyl group, analogues like 3-ethyl or 3-propyl derivatives (e.g., ) exhibit altered steric effects, which may influence enzyme binding or metabolic stability .

Dimeric and Disulfonyl Derivatives

Compounds such as 8,8’-disulfanediylbis(3-ethyl-1-isobutyl-3,7-dihydro-1H-purine-2,6-dione) (12) form dimeric structures via disulfide bridges.

Structural and Pharmacological Data Table

Compound Name C8 Substituent N1 Substituent N3 Substituent Key Properties/Activity Reference
Target Compound Dimethylaminomethyl Methyl Methyl Potential enzyme modulation
11c () Mercapto Tetrahydro-2H-pyran-4-ylmethyl Ethyl Redox-active, dimerization
Linagliptin (CAS 1646355-34-1) Dimethylamino Quinazolinylmethyl Methyl DPP-4 inhibition (antidiabetic)
1,3-Dipropyl-8-thioxo-3,7-dihydropurine-2,6-dione Thioxo Propyl Propyl Electronic modulation
7-(4-Chlorobenzyl)-8-sulfanylidene-3-methyl Sulfanylidene 4-Chlorobenzyl Methyl Hydrogen-bonding interactions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.